Thermal Decomposition Residue: Ni(deamp)₂ vs. Ni(dmamp)₂ for Metal Thin-Film Purity
In a direct head-to-head comparison, the nickel complex of 1-(diethylamino)-2-methylpropan-2-olate, Ni(deamp)₂, generates a significantly higher residual mass (20%) upon thermal decomposition compared to the dimethylamino analog Ni(dmamp)₂ (6%) [1]. This thermogravimetric analysis (TGA) result indicates that Ni(deamp)₂ undergoes a less clean decomposition pathway, resulting in a larger proportion of non-volatile residues that can contaminate the growing thin film.
| Evidence Dimension | Thermogravimetric Analysis (TGA) – Non-volatile Residue |
|---|---|
| Target Compound Data | Ni(deamp)₂ complex – 20% residual mass |
| Comparator Or Baseline | Ni(dmamp)₂ complex – 6% residual mass |
| Quantified Difference | Ni(deamp)₂ leaves 14 percentage points more residue (3.3x increase) |
| Conditions | TGA under inert atmosphere; heating from ambient to >200°C (exact ramp rate unspecified in abstract). |
Why This Matters
A higher residue mass directly correlates with higher carbon/nitrogen contamination in nickel thin films, making Ni(deamp)₂ less suitable for applications requiring ultra-high purity metal layers.
- [1] Yoo, S. H., et al. (2011). Synthesis and Characterization of Nickel(II) Aminoalkoxides: Application to Molecular Precursors for MOCVD of Ni Thin Films. European Journal of Inorganic Chemistry, 2011(12), 1833–1839. View Source
